1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound features a piperidine ring substituted at the 1-position with a benzyloxycarbonyl (Cbz) protecting group and a pyrazole ring with a 3-methyl substituent and a 4-carboxylic acid group. The Cbz group enhances lipophilicity, while the carboxylic acid contributes to polarity, influencing solubility and reactivity.
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-methyl-1-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C18H21N3O4/c1-13-16(17(22)23)11-21(19-13)15-7-9-20(10-8-15)18(24)25-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,22,23) |
InChI Key |
DHYXBFZIWGILIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparatory Steps
- Formation of the Piperidine Ring : The piperidine ring can be synthesized through a cyclization reaction involving precursors such as 1,5-diaminopentane.
- Introduction of the Benzyloxycarbonyl Group : The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
- Formation of the Pyrazole Ring : The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.
- Coupling of the Piperidine and Pyrazole Rings : The piperidine and pyrazole rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
- Introduction of the Carboxylic Acid Group : The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide.
Chemical Reactions Analysis
1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:
- Oxidation : Oxidation reactions can occur, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
- Reduction : Reduction reactions can target the pyrazole ring or the benzyloxycarbonyl group, leading to the formation of reduced derivatives.
- Substitution : Substitution reactions can occur, particularly at the piperidine ring, where various substituents can be introduced.
- Hydrolysis : The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | pKa (Carboxylic Acid) | logP |
|---|---|---|---|---|
| Target Compound | ~358.37 | Cbz-piperidine | ~3.5 | ~2.8 |
| 1-{1-[(Boc)piperidin-3-yl}-pyrazole-4-COOH | ~314.34 | Boc-piperidine | ~3.5 | ~2.5 |
| 1-Benzyl-3-(pyridin-3-yl)-pyrazole-4-COOH | 279.30 | Benzyl, pyridinyl | ~3.0 | ~1.9 |
| 1-(Dioxothiolan-3-yl)-5-methyl-pyrazole-4-COOH | 260.29 | Thiolane-sulfone, methyl | ~1.5 | ~0.8 |
Research Findings and Implications
- Protecting Group Impact : The benzyloxycarbonyl group in the target compound offers stability under basic conditions but requires hydrogenolysis for removal, limiting compatibility with reducible functional groups.
- Biological Activity : Pyridine and quinoline derivatives show enhanced binding to enzymatic pockets, suggesting the target compound’s benzyloxycarbonyl-piperidine group could be optimized for similar interactions.
- Synthetic Accessibility : Analogous compounds are synthesized via ester hydrolysis or cross-coupling, indicating scalable routes for the target compound.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry:
- Chemistry : Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
- Biology : Used in the study of enzyme inhibition and receptor binding due to its unique structure, which allows it to interact with various biological targets.
- Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
- Industry : Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Chemical Reactions Analysis
1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the benzyloxycarbonyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure, which allows it to interact with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and analogous pyrazole-carboxylic acid derivatives:
Physicochemical Properties
- Lipophilicity : The Cbz group in the target compound increases lipophilicity compared to aldehyde (Ev1) or pyridine-containing (Ev12) analogs. However, the carboxylic acid group balances this with polar character.
- Solubility : Carboxylic acid derivatives (e.g., Ev3, Ev4, Ev12) exhibit higher aqueous solubility than ester analogs (Ev16). The hydrochloride salt in Ev16 further enhances solubility .
- Stability: The Cbz group is stable under basic conditions but cleavable via hydrogenolysis, offering synthetic flexibility absent in nitro (Ev1) or hydrazone (Ev4) derivatives .
Biological Activity
The compound 1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid represents a novel structure within the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.38 g/mol. The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a pyrazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.38 g/mol |
| CAS Number | 1803586-08-4 |
Research indicates that compounds similar to This compound often interact with various biological targets, including:
- Voltage-gated sodium channels : These compounds can enhance the slow inactivation of these channels, potentially influencing neuronal excitability and pain pathways.
- Microtubule assembly : Some derivatives have been shown to destabilize microtubules, which can lead to apoptosis in cancer cells .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole structure have demonstrated significant antiproliferative activity against various cancer cell lines:
- MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 µM were reported for related compounds .
- HepG2 (liver cancer) : Similar inhibitory effects were observed with IC50 values between 4.98 and 14.65 µM .
The apoptosis-inducing capability of these compounds was confirmed through caspase activation studies, indicating their potential as chemotherapeutic agents.
Antimicrobial Activity
Some derivatives have also shown promise as antimicrobial agents. In vitro studies have reported varying degrees of antifungal and antibacterial activities against different pathogens, suggesting that modifications in the pyrazole structure can enhance efficacy against microbial infections .
Synthesis and Evaluation
A study synthesized a series of pyrazole derivatives, including those related to our compound, and evaluated their biological activities. The findings highlighted that modifications in substituents significantly impacted their anticancer activity and selectivity towards cancerous versus non-cancerous cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific functional groups on the piperidine and pyrazole rings are critical for enhancing biological activity. For example, the introduction of electron-withdrawing groups improved anticancer potency by increasing lipophilicity and facilitating cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
